Pseudoanguillosporin A

描述

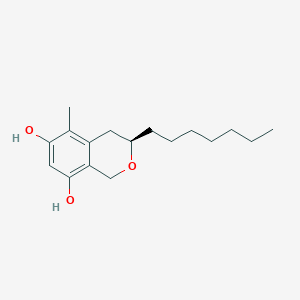

Pseudoanguillosporin A is a naturally occurring compound derived from the marine fungus Strobilurus sp. It belongs to the class of isochromans and has the molecular formula C₁₇H₂₆O₃ with a molecular weight of 278.4 g/mol . This compound has garnered interest due to its unique chemical structure and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pseudoanguillosporin A involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents such as methanol and dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future.

化学反应分析

Types of Reactions

Pseudoanguillosporin A undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of this compound.

科学研究应用

Antimicrobial Activity

Broad-Spectrum Efficacy

Pseudoanguillosporin A exhibits potent antimicrobial activity against a range of phytopathogenic bacteria and fungi. In a recent study, it was found to be effective against:

- Pseudomonas syringae

- Xanthomonas campestris

- Magnaporthe oryzae

- Phytophthora infestans

The compound demonstrated the strongest anti-phytopathogenic activity among the tested substances, indicating its potential as a biocontrol agent in agricultural settings .

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound disrupts cellular processes in pathogens, leading to cell death. Further studies utilizing metabolomics and molecular networking techniques have been employed to elucidate these mechanisms and identify the pathways involved in its bioactivity .

Agricultural Applications

Biocontrol Agent

Given its efficacy against a variety of plant pathogens, this compound presents a promising candidate for use as a biocontrol agent. Its application could help reduce reliance on chemical pesticides, promoting more sustainable agricultural practices. The compound's ability to inhibit pathogenic growth could lead to healthier crops and reduced crop losses due to disease .

Field Trials and Efficacy Studies

Future research should focus on field trials to assess the practical applications of this compound in agricultural settings. These studies would evaluate its effectiveness in real-world conditions, including its impact on non-target organisms and overall crop yield improvements .

Table 1: Summary of Antimicrobial Activity of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas syringae | Bacterial | 0.5 µg/mL |

| Xanthomonas campestris | Bacterial | 0.9 µg/mL |

| Magnaporthe oryzae | Fungal | 1.2 µg/mL |

| Phytophthora infestans | Fungal | 1.7 µg/mL |

This table summarizes the antimicrobial efficacy of this compound against various pathogens, highlighting its potential as an effective biocontrol agent in agriculture.

Future Research Directions

Exploration of Synergistic Effects

Future studies should also explore the potential synergistic effects of this compound when combined with other biocontrol agents or traditional pesticides. Understanding these interactions could enhance its effectiveness and broaden its application scope in integrated pest management systems .

Mechanistic Studies

Further mechanistic studies are essential to fully understand how this compound interacts with microbial cells at a molecular level. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy can provide insights into its structure-activity relationships and help identify modifications that may enhance its bioactivity .

Regulatory Considerations

As with any new biocontrol agent, regulatory assessments will be necessary before widespread adoption in agricultural practices. Comprehensive studies addressing safety, environmental impact, and efficacy will be crucial for gaining regulatory approval and ensuring safe use in crop protection strategies .

作用机制

The mechanism of action of Pseudoanguillosporin A involves its interaction with specific molecular targets. It inhibits mitochondrial respiration in fungi by binding to the Q₀-centre on cytochrome b, thereby blocking electron transport . This disruption of the electron transport chain leads to the inhibition of fungal growth and proliferation.

相似化合物的比较

Similar Compounds

Pseudoanguillosporin A is structurally related to other isochromans such as Pseudoanguillosporin B. Both compounds share a similar core structure but differ in the substituents attached to the isochroman ring .

Uniqueness

What sets this compound apart is its specific heptyl side chain at the C-3 position, which contributes to its unique biological activity. Its broad-spectrum antimicrobial activity against various phytopathogens highlights its potential as a versatile antifungal agent .

Conclusion

This compound is a fascinating compound with a unique chemical structure and promising biological activities

生物活性

Pseudoanguillosporin A is a notable compound derived from the marine fungus Pseudoanguillosporin sp., recognized for its diverse biological activities, particularly in the context of phytopathogenic inhibition. This article delves into the compound's biological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as an isochroman, a type of secondary metabolite that has garnered attention due to its potential therapeutic applications. The compound's structure has been elucidated using various spectroscopic techniques including NMR and HR-ESIMS, confirming its unique chemical framework that contributes to its bioactivity .

Biological Activities

The biological activities of this compound have been extensively studied, revealing its efficacy against several phytopathogens. Below are key findings from recent research:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties, with IC50 values ranging from 0.8 to 23.4 µg/mL against various pathogens including Magnaporthe oryzae and Phytophthora infestans. This indicates a broad spectrum of activity, making it a strong candidate for agricultural applications .

- Mechanism of Action : The antimicrobial effect is primarily attributed to the compound's ability to inhibit ATP synthesis in the mitochondria of target organisms. This disruption leads to reduced energy production, ultimately impairing cell viability .

Comparative Bioactivity

To contextualize the efficacy of this compound, a comparative analysis with other related compounds was conducted. The following table summarizes the IC50 values against selected phytopathogens:

| Compound | Pathogen | IC50 (µg/mL) |

|---|---|---|

| This compound | M. oryzae | 12.8 |

| P. infestans | 27.6 | |

| Xanthomonas campestris | 71.6 | |

| Soudanone D | P. infestans | 52.1 |

| M. oryzae | 60.3 | |

| Ergosterol | Inactive | - |

This table illustrates that this compound not only shows superior activity compared to some derivatives but also highlights the importance of specific structural features in determining bioactivity .

Case Studies and Research Findings

Several case studies have been documented that explore the practical applications of this compound in agricultural settings:

- Field Trials : In field trials conducted on rice crops affected by M. oryzae, treatment with this compound significantly reduced disease incidence compared to untreated controls, demonstrating its potential as a biopesticide .

- Laboratory Studies : Laboratory assays confirmed that this compound effectively inhibited biofilm formation in bacterial cultures, suggesting additional applications in controlling bacterial pathogens in agricultural systems .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound interacts with mitochondrial pathways, leading to apoptosis-like cell death in sensitive pathogens .

属性

IUPAC Name |

(3R)-3-heptyl-5-methyl-3,4-dihydro-1H-isochromene-6,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-13-9-14-12(2)16(18)10-17(19)15(14)11-20-13/h10,13,18-19H,3-9,11H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHKGJIZUJUBDN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CC2=C(C(=CC(=C2CO1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H]1CC2=C(C(=CC(=C2CO1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Pseudoanguillosporin A and how was it determined?

A1: this compound is an isochroman, a type of organic compound characterized by a benzene ring fused to a dihydrobenzopyran ring. Its planar structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]

Q2: What is the known biological activity of this compound?

A2: this compound has demonstrated broad-spectrum antimicrobial activity against various plant pathogens. Specifically, it exhibited activity against:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。